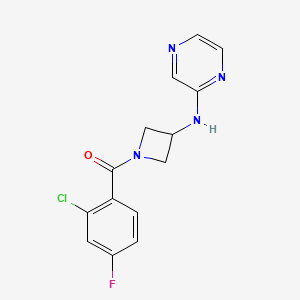
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in targeting certain enzymes and proteins that are involved in various diseases.
Scientific Research Applications
Synthesis and Biological Activity
- Research has been conducted on the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, indicating the interest in fluoro-substituted compounds for their potential biological activities. Compounds with structural similarities have been synthesized and evaluated for their biological activities, suggesting a methodology that could be applied to the compound of interest for evaluating its biological relevance (Jadhav, Nikumbh, & Karale, 2015).
Formulation Development for Poorly Water-Soluble Compounds
- A study focusing on increasing in vivo exposure of poorly water-soluble compounds through the development of a precipitation-resistant solution formulation underscores the importance of formulation strategies in the effective delivery of potential therapeutic agents. Such research might provide insights into formulating compounds like "(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" for enhanced bioavailability (Burton et al., 2012).
Antifungal and Antimicrobial Activities
- Novel compounds have been synthesized and evaluated for their antifungal activity, revealing the potential of fluoro-phenyl compounds in combating fungal infections. This area of research could be relevant for investigating the antifungal properties of the compound (Lv et al., 2013).
Antimicrobial and Anticancer Agents
- The development of novel pyrazole derivatives with antimicrobial and anticancer activities highlights the versatility of pyrazole-based compounds in medicinal chemistry. Such studies are indicative of the potential therapeutic applications of structurally related compounds, including their use as starting points for the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-12-5-9(16)1-2-11(12)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMMHCJBQYDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
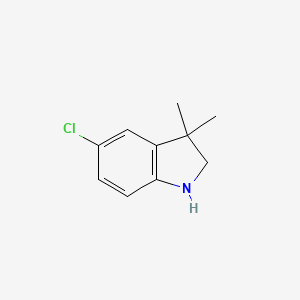
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
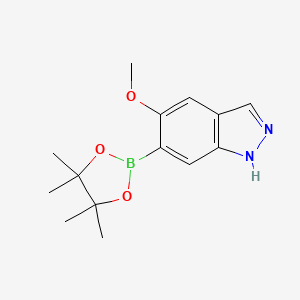
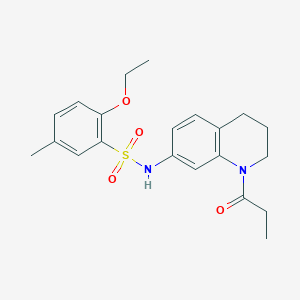
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)

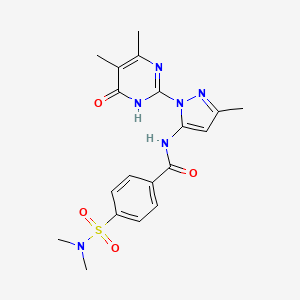
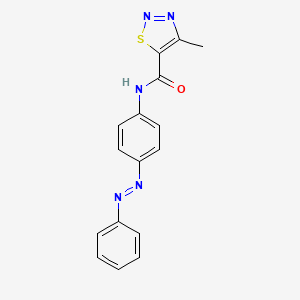

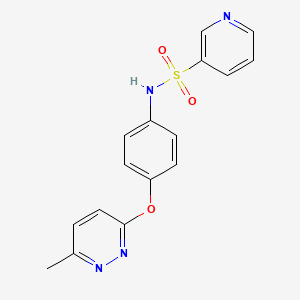
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)